



Introduction to the Omega-9 Fatty Acid Family

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Omega-9 (ω -9 or n-9) fatty acids are a family of unsaturated fatty acids characterized by the presence of a final carbon-carbon double bond in the ninth position from the methyl end of the molecule.[1][2] Unlike omega-3 and omega-6 fatty acids, most omega-9 fatty acids are monounsaturated (MUFAs) and are not classified as essential fatty acids (EFAs).[1][2][3] This is because the human body can synthesize them endogenously, primarily from other unsaturated fats.[1][2][3][4] Despite their non-essential status, dietary intake and endogenous synthesis of omega-9 fatty acids play crucial roles in cellular structure, metabolic regulation, and inflammatory signaling.[5] They are integral components of animal fat and vegetable oil.[2]

Core Members and Quantitative Data

The omega-9 family includes several fatty acids that differ in carbon chain length and degree of unsaturation. Oleic acid is the most common and widely studied member.[6]

Data Presentation

Quantitative data for the major omega-9 fatty acids, their physical properties, and their distribution in common oils are summarized in the tables below.

Table 1: Major Omega-9 Fatty Acids



Common Name	Lipid Name	Chemical Name	Description
Oleic Acid	18:1 (n-9)	(9Z)-octadec-9-enoic acid	The most abundant omega-9 fatty acid in nature, a primary component of olive oil and a key player in lipid metabolism.[2][7]
Erucic Acid	22:1 (n-9)	(13Z)-docos-13-enoic acid	A very long-chain MUFA found in high concentrations in rapeseed and mustard seed oils.[2][8] High intake has been associated with myocardial lipidosis in animal studies.[9][10]
Nervonic Acid	24:1 (n-9)	(15Z)-tetracos-15- enoic acid	A very long-chain MUFA that is a critical component of sphingomyelin in the myelin sheath of nerve fibers, essential for neurological health.[11][12][13]
Mead Acid	20:3 (n-9)	(5Z,8Z,11Z)- eicosatrienoic acid	A polyunsaturated fatty acid (PUFA) synthesized endogenously from oleic acid during EFA deficiency. Its presence is a key biomarker for this condition.[14][15][16] [17]



Gondoic Acid	20:1 (n-9)	(11Z)-eicos-11-enoic acid	A monounsaturated fatty acid found in various plant oils, including jojoba oil.[1]
Elaidic Acid	18:1 (n-9)	(9E)-octadec-9-enoic acid	The trans isomer of oleic acid, commonly found in partially hydrogenated vegetable oils and associated with adverse cardiovascular effects. [1][8]

Table 2: Physicochemical Properties of Key Omega-9 Fatty Acids

Fatty Acid	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)
Oleic Acid	C18H34O2	282.46	13.4 - 16.3
Erucic Acid	C22H42O2	338.57	33 - 35
Nervonic Acid	C24H46O2	366.62	42 - 43
Elaidic Acid	C18H34O2	282.46	43 - 45

(Data sourced from PubChem and Wikipedia).[8][13][18]

Table 3: Quantitative Distribution of Omega-9 Fatty Acids in Common Oils (% of Total Fatty Acids)



Oil Source	Oleic Acid (18:1)	Erucic Acid (22:1)	Other Omega-9s
Olive Oil	55.0 - 83.0	~0	Gondoic acid (~0.3%)
Canola Oil (Low Erucic)	50.0 - 73.8	< 2.0	Gondoic acid (2.7-4.7%)
Mustard Oil	9.3 - 12.4	51.9 - 56.1	Gondoic acid (5.7-7.5%)
Sesame Oil	40.7	~0	Gondoic acid (~0.5%)
Sunflower Oil (High- Oleic)	75.0 - 90.7	~0	Gondoic acid (~0.3%)
Jojoba Oil	~5.0	10.6	Gondoic acid (29.5%)

(Data compiled from multiple sources).[5][6][11][19]

Biosynthesis and Metabolism Endogenous Synthesis of Oleic Acid and Derivatives

The primary pathway for omega-9 biosynthesis in humans is the conversion of saturated fatty acids. The key rate-limiting enzyme is Stearoyl-CoA Desaturase-1 (SCD1), an integral protein of the endoplasmic reticulum.[20][21][22] SCD1 introduces a cis double bond at the delta-9 position of its preferred substrates, palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), converting them into palmitoleoyl-CoA (16:1 n-7) and oleoyl-CoA (18:1 n-9), respectively.[22][23] Oleic acid can then be elongated by elongase enzymes to form very long-chain omega-9 fatty acids like erucic acid and nervonic acid.[13]

Endogenous Biosynthesis Pathway of Omega-9 Fatty Acids.

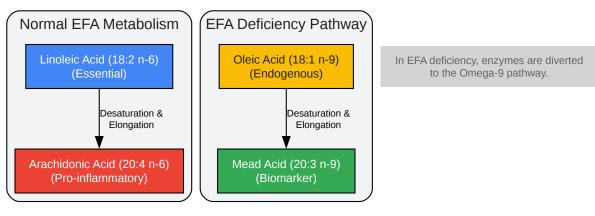
Mead Acid Synthesis in Essential Fatty Acid Deficiency

Under conditions of EFA (omega-3 and omega-6) deficiency, the enzymes responsible for desaturating and elongating these fatty acids become more available. The body compensates by using these enzymes to metabolize endogenously produced oleic acid.[14][16] Oleic acid is desaturated and elongated to form Mead acid (20:3 n-9), which then partially substitutes for



arachidonic acid in cell membranes.[15][16] Therefore, elevated levels of Mead acid serve as a critical clinical biomarker for EFA deficiency.

Comparative Fatty Acid Metabolism



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